molecular formula C11H16N2O2S B12563999 2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine CAS No. 184826-44-6

2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine

Cat. No.: B12563999
CAS No.: 184826-44-6
M. Wt: 240.32 g/mol
InChI Key: DGWGYTQACXQGGP-UHFFFAOYSA-N
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Description

2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine is a chemical compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in flavor and fragrance industries. This particular compound is characterized by its unique structure, which includes a sulfonyl group attached to a pyrazine ring, making it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine typically involves the reaction of 2,3,5-trimethylpyrazine with prop-2-ene-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the flavor and fragrance industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Trimethylpyrazine: A simpler compound without the sulfonyl group, used primarily in the flavor industry.

    2-Ethyl-3,5,6-trimethylpyrazine: Another pyrazine derivative with different substituents, used in organic synthesis.

Uniqueness

2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

184826-44-6

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

2,3,5-trimethyl-6-(prop-2-enylsulfonylmethyl)pyrazine

InChI

InChI=1S/C11H16N2O2S/c1-5-6-16(14,15)7-11-10(4)12-8(2)9(3)13-11/h5H,1,6-7H2,2-4H3

InChI Key

DGWGYTQACXQGGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C)CS(=O)(=O)CC=C)C

Origin of Product

United States

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